molecular formula C21H22ClN3O2S B2825223 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422528-89-0

3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2825223
CAS No.: 422528-89-0
M. Wt: 415.94
InChI Key: UZMJCJACEKGDCL-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with isocyanates or amidines under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Sulfanylidene Moiety: The sulfanylidene group can be incorporated through a thiolation reaction, where the intermediate is treated with a sulfur source such as thiourea or elemental sulfur.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 3-methylbutylamine, under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the sulfanylidene group, reducing it to a thiol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound could be explored for its inhibitory activity against specific enzymes involved in disease pathways.

Medicine

In medicine, the compound’s potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfanylidene and carboxamide groups could form hydrogen bonds or coordinate with metal ions in the active site of enzymes. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
  • N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • 3-[(4-bromophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for hydrophobic interactions, while the sulfanylidene moiety provides unique redox properties.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O2S/c1-13(2)9-10-23-19(26)15-5-8-17-18(11-15)24-21(28)25(20(17)27)12-14-3-6-16(22)7-4-14/h3-4,6-7,13,15,17-18H,5,8-12H2,1-2H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWSGTBXWCDECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCC2C(C1)NC(=S)N(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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